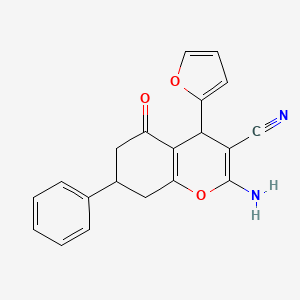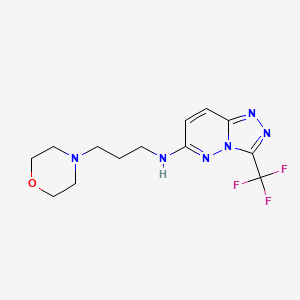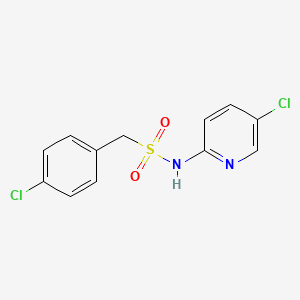![molecular formula C25H32N2O5S2 B5029020 Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B5029020.png)
Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone is a complex organic compound with the molecular formula C25H32N2O5S2 It is characterized by the presence of two 3-(4-methylpiperidin-1-yl)sulfonylphenyl groups attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone typically involves the reaction of 3-(4-methylpiperidin-1-yl)sulfonylphenyl derivatives with a suitable methanone precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperidinyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]ethanone
- Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]propanone
- Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]butanone
Comparison: Compared to its analogs, Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone exhibits unique properties due to the presence of the methanone moiety, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound may also confer distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5S2/c1-19-9-13-26(14-10-19)33(29,30)23-7-3-5-21(17-23)25(28)22-6-4-8-24(18-22)34(31,32)27-15-11-20(2)12-16-27/h3-8,17-20H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCNDHVKRBYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5028940.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-[(4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5028954.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B5028971.png)
![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![11-(2,6-dimethylmorpholin-4-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
